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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), DS44960156 and DS18561882.

MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently

upregulated in cancer to support rapid cell proliferation. Its differential expression in cancerous

versus healthy adult tissues makes it an attractive target for novel cancer therapies.

Performance Data Summary
The following tables summarize the key quantitative data for DS44960156 and DS18561882,

highlighting their potency and selectivity.

Table 1: In Vitro Inhibitory Activity

Compound Target IC50
Selectivity
(MTHFD1/MTHFD2)

DS44960156 MTHFD2 1.6 µM[1] >18-fold[2]

MTHFD1 >30 µM[1]

DS18561882 MTHFD2 0.0063 µM[3] ~90-fold

MTHFD1 0.57 µM[3]
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Table 2: Cell-Based and In Vivo Activity of DS18561882

Assay Type Cell Line / Model Metric Value

Cell Growth Inhibition MDA-MB-231 GI50 140 nM

In Vivo Antitumor

Activity
Mouse Xenograft

TGI (300 mg/kg, oral,

twice daily)
67%

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. TGI: Tumor

Growth Inhibition.

DS18561882 emerges as a significantly more potent and selective inhibitor of MTHFD2

compared to its predecessor, DS44960156. The optimization of the initial tricyclic coumarin

scaffold of DS44960156 led to the development of DS18561882, which demonstrates strong

cell-based activity and a favorable oral pharmacokinetic profile, leading to tumor growth

inhibition in mouse xenograft models.

MTHFD2 Signaling Pathway and Inhibition
MTHFD2 plays a crucial role in the mitochondrial folate-mediated one-carbon metabolism

pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-

formyltetrahydrofolate (10-CHO-THF), a key contributor to the synthesis of purines and

thymidine, which are essential for DNA replication. The inhibition of MTHFD2 disrupts this

pathway, leading to a depletion of purine pools and subsequent replication stress, ultimately

causing growth arrest in cancer cells.
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Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
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Experimental Protocols
MTHFD2 Enzymatic Inhibition Assay
This protocol is adapted from standard enzymatic assays for MTHFD2.

Materials:

Recombinant human MTHFD2 enzyme

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

Inhibitors: DS44960156 and DS18561882 (in DMSO)

Detection Reagent: NAD(P)H detection kit (e.g., NAD(P)H-Glo™)

384-well white assay plates

Procedure:

Prepare serial dilutions of the inhibitors (DS44960156 and DS18561882) in DMSO. Further

dilute in Assay Buffer to the desired final concentrations.

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2.5 µL of recombinant MTHFD2 enzyme solution to each well.

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

Prepare a substrate/cofactor mix containing CH2-THF and NAD+ in Assay Buffer.

Initiate the enzymatic reaction by adding 5 µL of the substrate/cofactor mix to each well.

Incubate the plate at 37°C for 60 minutes.
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Stop the reaction and measure the amount of NADH produced using an NAD(P)H detection

reagent according to the manufacturer's protocol.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control

and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay for GI50 Determination
This protocol describes a typical MTT or CellTiter-Glo® assay to determine the growth

inhibitory effects of the compounds.

Materials:

Cancer cell line (e.g., MDA-MB-231)

Complete cell culture medium

Inhibitors: DS44960156 and DS18561882 (in DMSO)

96-well clear or opaque-walled tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo®

Luminescent Cell Viability Assay kit

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of the inhibitors in complete culture medium.

Remove the overnight culture medium from the cells and add 100 µL of the medium

containing the various inhibitor concentrations (or DMSO as a vehicle control).
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Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

For MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at

37°C. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

c. Read the absorbance at 570 nm using a microplate reader.

For CellTiter-Glo® Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add

100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to

induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent

signal. e. Measure luminescence with a luminometer.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GI50 values by plotting the results and fitting to a dose-response curve.

Experimental Workflow
A logical workflow to compare MTHFD2 inhibitors would progress from in vitro enzymatic and

cellular assays to in vivo animal models.
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Caption: A typical workflow for comparing MTHFD2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2550576?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/84/1/9/731822/Targeting-MTHFD2-to-Exploit-Cancer-Specific
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.benchchem.com/pdf/Step_by_Step_Guide_for_Performing_a_CellTiter_Glo_Luminescent_Cell_Viability_Assay.pdf
https://www.benchchem.com/product/b2550576#ds44960156-versus-ds18561882-in-mthfd2-inhibition
https://www.benchchem.com/product/b2550576#ds44960156-versus-ds18561882-in-mthfd2-inhibition
https://www.benchchem.com/product/b2550576#ds44960156-versus-ds18561882-in-mthfd2-inhibition
https://www.benchchem.com/product/b2550576#ds44960156-versus-ds18561882-in-mthfd2-inhibition
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2550576?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2550576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2550576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

